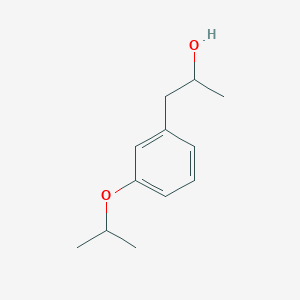
1-(3-Isopropoxyphenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropoxyphenyl)-2-propanol is an organic compound with the molecular formula C12H18O2 It is a secondary alcohol with an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Isopropoxyphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Isopropoxyphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Isopropoxyphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-Isopropoxyphenyl)-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield 1-(3-Isopropoxyphenyl)-2-propanamine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(3-Isopropoxyphenyl)-2-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 1-(3-Isopropoxyphenyl)-2-propanone.
Reduction: 1-(3-Isopropoxyphenyl)-2-propanamine.
Substitution: 1-(3-Isopropoxyphenyl)-2-chloropropane.
Scientific Research Applications
1-(3-Isopropoxyphenyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Isopropoxyphenyl)-2-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic benefits.
Comparison with Similar Compounds
1-(3-Isopropoxyphenyl)-2-propanol can be compared with other similar compounds such as:
1-(3-Methoxyphenyl)-2-propanol: This compound has a methoxy group instead of an isopropoxy group, which may result in different chemical and biological properties.
1-(3-Ethoxyphenyl)-2-propanol: The ethoxy group provides different steric and electronic effects compared to the isopropoxy group.
1-(3-Isopropoxyphenyl)-2-butanol: The additional carbon in the butanol chain can influence the compound’s reactivity and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in chemical research.
Properties
IUPAC Name |
1-(3-propan-2-yloxyphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)14-12-6-4-5-11(8-12)7-10(3)13/h4-6,8-10,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVCTASYCFQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide](/img/structure/B2472987.png)
![2-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2472988.png)
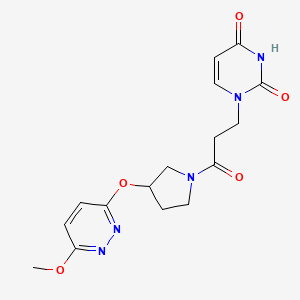
![5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2472992.png)
![ethyl 2-(8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2472994.png)
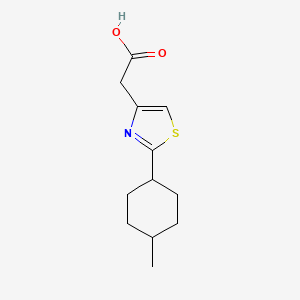
![3-cyclopropyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2472997.png)
![N-tert-butyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2472999.png)
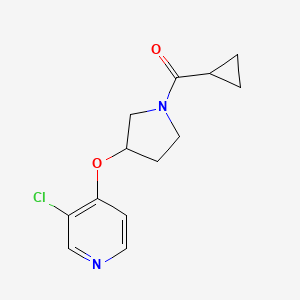
![1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2473001.png)
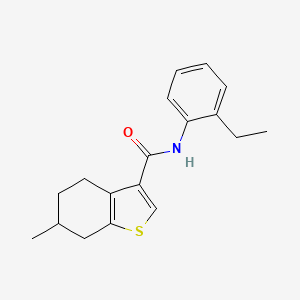
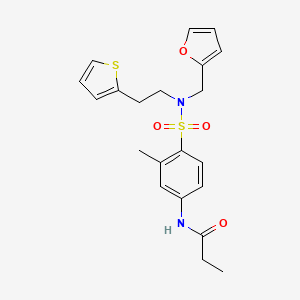
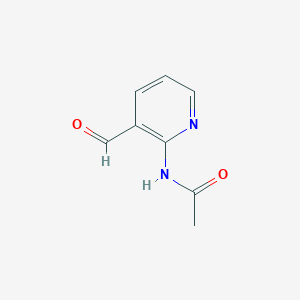
![(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2473009.png)
